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molecular formula C9H9BrO2 B088685 2-(4-Bromophenyl)-1,3-dioxolane CAS No. 10602-01-4

2-(4-Bromophenyl)-1,3-dioxolane

Cat. No. B088685
M. Wt: 229.07 g/mol
InChI Key: ZYIMHOWVWWHLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988707

Procedure details

4-Bromobenzaldehyde (56 g, 0.3 mole) was dissolved in 500 mls of benzene containing 80 mls (excess) of ethylene glycol. This mixture was stirred rapidly via motor. p-Toluenesulfonic acid (5 g) was added and the mixture was refluxed with a water separator overnight (24 hours). The cooled mixture was poured into 1 liter of 5% K2CO3 and extracted with ethyl acetate. The organic phase was washed with H2O and then brine. The extract was dried over sodium sulfate and filtered. After solvent removal, the residue was chromatographed on silica gel using 10% ethyl acetate/hexane to give 50 g (70% yield.) of the title compound (m.p.=56°-57° C.).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C:10]1([CH3:20])C=CC(S(O)(=O)=O)=CC=1.O.C([O-])([O-])=[O:23].[K+].[K+]>C1C=CC=CC=1.C(O)CO>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[O:23][CH2:10][CH2:20][O:7]2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred rapidly via motor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel using 10% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1OCCO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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